7-Chloronorbornadiene

Vue d'ensemble

Description

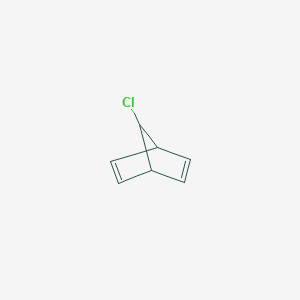

7-Chloronorbornadiene is a chemical compound with the molecular formula C7H7Cl . It has an average mass of 126.584 Da and a monoisotopic mass of 126.023628 Da .

Synthesis Analysis

The synthesis of 7-Chloronorbornadiene involves the reaction with thallium cyclopentadienide . This reaction provides a convenient one-step synthesis of hexahydro-3,4,7-methenocyclopenta . Another synthesis method involves the Doebner-Miller reaction, which uses tetrachloro-1,4 (or 1,2)-quinone as an oxidant .

Molecular Structure Analysis

The molecular structure of 7-Chloronorbornadiene consists of a seven-carbon ring with one chlorine atom . The exact structure can be found in databases like ChemSpider .

Chemical Reactions Analysis

7-Chloronorbornadiene reacts with thallium cyclopentadienide to form hexahydro-3,4,7-methenocyclopenta . Another reaction involves methanolysis under alkaline conditions .

Physical And Chemical Properties Analysis

7-Chloronorbornadiene has a molecular weight of 126.583 . More detailed physical and chemical properties can be found in databases like ChemSpider and NIST Chemistry WebBook .

Applications De Recherche Scientifique

Cycloaddition Reactions and Stereoreactivity Studies

- The reactivity of 7-chloronorbornadiene with various diazoalkanes highlights its significance in understanding stereoreactivity in cycloaddition reactions. The endo attack is predominant with smaller diszocompounds, demonstrating the compound's role in the study of steric effects in chemical reactions (Franck-Neumann & Sedrati, 1983).

Solvolytic Reactivities

- Research on 7-chloronorbornadiene and its derivatives provides insights into their solvolytic reactivities, a fundamental aspect of chemical kinetics and reaction mechanisms. The unique reactivity patterns observed with these compounds contribute to a deeper understanding of chemical reactions involving chlorine substitutions (Woods, Carboni, & Roberts, 1956).

Development of Advanced Chemical Synthesis Methods

- 7-Chloronorbornadiene is key in developing novel synthesis methods, such as the creation of 2-Bromo-3-chloronorbornadiene, which is instrumental in molecular solar-thermal energy storage systems. This compound serves as a precursor in various synthesis pathways, demonstrating its versatility in chemical engineering (Lennartson, Quant, & Moth‐Poulsen, 2015).

Ring-Opening Metathesis Polymerization

- The compound is crucial in polymer chemistry, particularly in ring-opening metathesis polymerization. Its reactivity in this context offers insights into the synthesis of novel polymeric materials, impacting materials science and engineering (Hamilton, Rooney, & Snowden, 1995).

Exploring Reaction Mechanisms with Chlorine Substitutions

- Studies involving 7-chloronorbornadiene have helped elucidate mechanisms in reactions involving chlorine substitutions. These findings are significant in organic chemistry, aiding in the understanding of complex reaction pathways (Adams & Davies, 1974).

Investigations into Molecular Structure and Electronic Properties

- The use of 7-chloronorbornadiene in studies of molecular structures and electronic properties, particularly in the context of silicon NMR chemical shift tensors, demonstrates its application in the field of spectroscopy and molecular physics (Gerdes et al., 2010).

Applications in Organometallic Chemistry

- The compound is utilized in organometallic chemistry, particularly in studies involving molybdenum methylidyne synthesis and the development of phosphaisocyanide complexes. This research contributes to advancements in organometallic synthesis and catalyst development (Agapie, Diaconescu, & Cummins, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-chlorobicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-7-5-1-2-6(7)4-3-5/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHVXVCUGFNPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C=CC1C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167034 | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloronorbornadiene | |

CAS RN |

1609-39-8 | |

| Record name | 7-Chloronorbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1609-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)